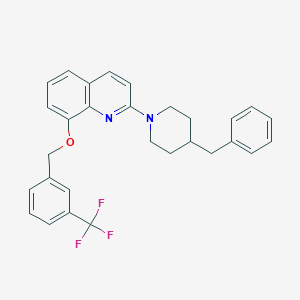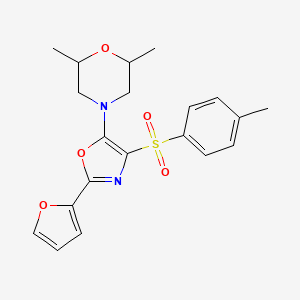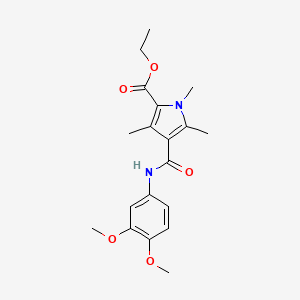
3-Chloro-2,4-dimethylaniline
Overview
Description
3-Chloro-2,4-dimethylaniline is a chemical compound with the molecular formula C8H10ClN . It is a solid substance at room temperature . The compound has a molecular weight of 155.63 .
Synthesis Analysis
The synthesis of 3-Chloro-2,4-dimethylaniline involves several steps. One method involves the use of silica gel column chromatography, where the mixture is filtered and the filtrate is concentrated under reduced pressure to give a residue . The residue is then purified to afford 3-Chloro-2,4-dimethylaniline .Molecular Structure Analysis
The molecular structure of 3-Chloro-2,4-dimethylaniline consists of a benzene ring with two methyl groups and one chlorine atom attached to it . The nitrogen atom is also attached to the benzene ring .Chemical Reactions Analysis
3-Chloro-2,4-dimethylaniline can undergo various chemical reactions. For instance, it can be used in the synthesis of heterocycle-incorporated azo dye derivatives, which have potential applications in the pharmaceutical sector . These derivatives can exhibit various biological and pharmacological properties, such as anti-fungal, anti-tuberculosis, anti-viral, anti-inflammatory, anti-cancer, anti-bacterial, DNA binding, and analgesic properties .Physical And Chemical Properties Analysis
3-Chloro-2,4-dimethylaniline is a solid substance at room temperature . It has a molecular weight of 155.63 . The compound should be stored in a dark place, in an inert atmosphere, at room temperature .Scientific Research Applications
Chain Extender for Elastomeric Polyurethanes
3-Chloro-2,4-dimethylaniline can be used as a chain extender in the production of elastomeric polyurethanes . Elastomeric polyurethanes are a type of polymer that exhibit elastic properties, and are used in a variety of applications including automotive parts, industrial hoses, and medical devices.
Curing Agent for Epoxies
This compound can also serve as a curing agent for epoxies . Epoxy resins are a type of thermosetting polymer used in a wide range of industries. They are known for their excellent mechanical properties, chemical resistance, and adhesion, making them ideal for use in coatings, adhesives, and composite materials.
Precursor for Polyamides
3-Chloro-2,4-dimethylaniline can be used as a precursor in the synthesis of polyamides . Polyamides, also known as nylons, are a group of synthetic polymers with a wide range of applications, including textiles, automotive components, and food packaging.
Pesticide Degradation
2,4-Dimethylaniline, a related compound, is the final degradation product of the pesticide amitraz . This suggests that 3-Chloro-2,4-dimethylaniline could potentially be involved in similar degradation pathways, although further research would be needed to confirm this.
Synthesis of 3-Cyano-2,4-Dimethylchlorobenzene
3-Chloro-2,6-dimethylaniline can be used to obtain 3-cyano-2,4-dimethylchlorobenzene . This compound could have potential applications in the synthesis of other organic compounds.
Hydrolysis to Form Acid
Upon hydrolysis, 3-Chloro-2,6-dimethylaniline gives an acid . This could be useful in various chemical reactions where an acid catalyst is required.
Safety And Hazards
Future Directions
The future directions for 3-Chloro-2,4-dimethylaniline could involve further exploration of its potential applications in the pharmaceutical sector, particularly in the synthesis of heterocycle-incorporated azo dye derivatives . Additionally, more research could be conducted to develop safer and more efficient synthetic methodologies for azo dye derivatives .
properties
IUPAC Name |
3-chloro-2,4-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c1-5-3-4-7(10)6(2)8(5)9/h3-4H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJAATQNTATPMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)N)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2,4-dimethylaniline | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


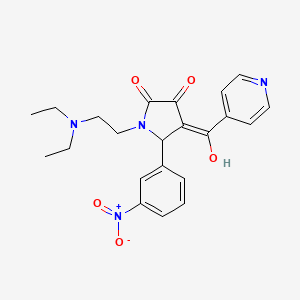
![4,7,8-Trimethyl-6-(3-methylphenyl)-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2402691.png)
![5-[(2-Chloro-6-fluorophenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2402692.png)
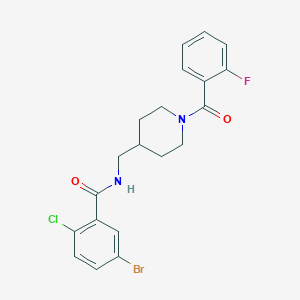
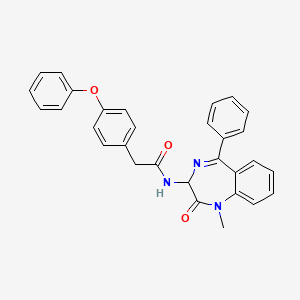
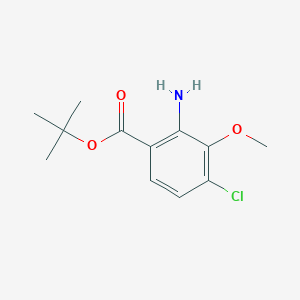
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methyl-2H-triazole-4-carboxamide](/img/structure/B2402697.png)

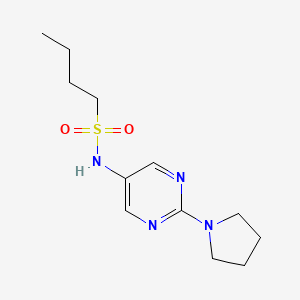
![N,N-diethyl-3-[4-(4-nitrophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]benzenesulfonamide](/img/structure/B2402701.png)
![N-[(6-Fluoro-3,4-dihydro-2H-chromen-2-yl)methyl]prop-2-enamide](/img/structure/B2402704.png)
